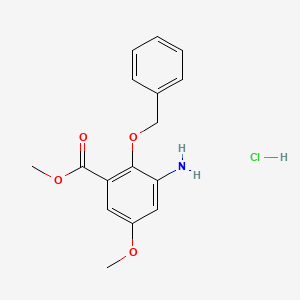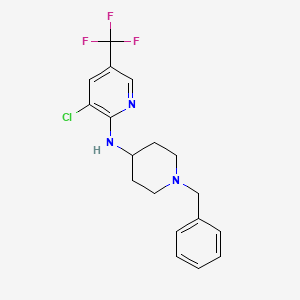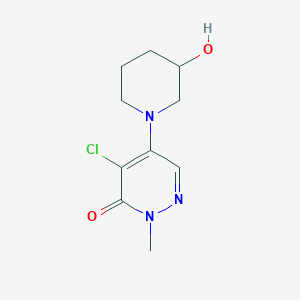![molecular formula C15H26O2 B1487672 3-[(3-Ethyl-1-adamantyl)oxy]propan-1-ol CAS No. 1266679-00-8](/img/structure/B1487672.png)
3-[(3-Ethyl-1-adamantyl)oxy]propan-1-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-[(3-Ethyl-1-adamantyl)oxy]propan-1-ol consists of a 3-ethyl-1-adamantyl group attached to a propan-1-ol moiety via an ether linkage . The adamantyl group is a three-dimensional, cage-like structure, which may contribute to the unique properties of this compound .Scientific Research Applications
1. Organic & Biomolecular Chemistry
- Application : Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials due to their unique structural, biological, and stimulus-responsive properties .
- Methods : The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates .
- Results : This review discusses the wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
2. Petroleum Chemistry
- Application : Among the most important and promising lines of research in adamantane chemistry are those involving double-bonded adamantane derivatives . These compounds offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
- Methods : Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds .
- Results : Various researchers around the world have added extensive theoretical and experimental data in this area .
3. Medicinal Chemistry
- Application : Adamantane derivatives have diverse applications in medicinal chemistry due to their unique structural and biological properties .
- Methods : The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates .
- Results : This review discusses the wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
4. Catalyst Development
- Application : Adamantane derivatives are used in catalyst development due to their unique structural and stimulus-responsive properties .
- Methods : The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates .
- Results : This review discusses the wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
5. Nanomaterials
- Application : Adamantane derivatives have applications in the field of nanomaterials due to their unique structural properties .
- Methods : The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates .
- Results : This review discusses the wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
6. Quantum-Chemical Calculations
- Application : Quantum-chemical calculations are used for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations .
- Methods : The potential of quantum-chemical calculations is appraised in this review .
- Results : These calculations have become increasingly relevant to summarize and systematize data, especially in view of the recent advances in creating and utilizing new materials based on natural and synthetic nanodiamonds .
properties
IUPAC Name |
3-[(3-ethyl-1-adamantyl)oxy]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-2-14-7-12-6-13(8-14)10-15(9-12,11-14)17-5-3-4-16/h12-13,16H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKSHEYJWHDGDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)(C2)OCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Ethyl-1-adamantyl)oxy]propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-formyl-3-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1487590.png)
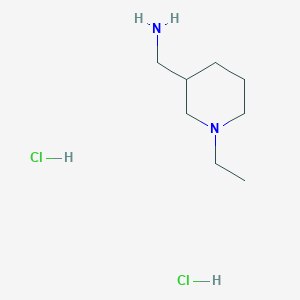
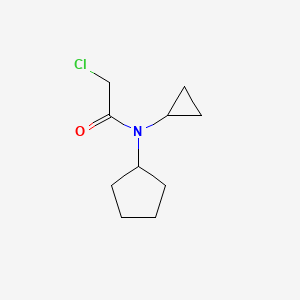
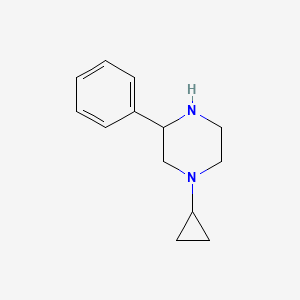
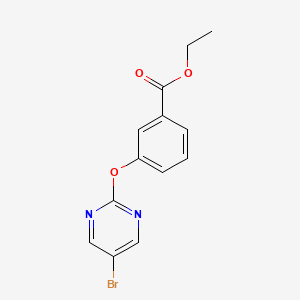
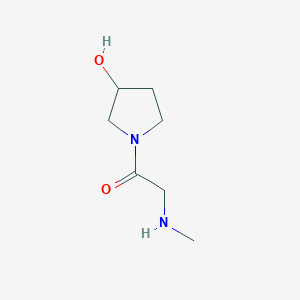
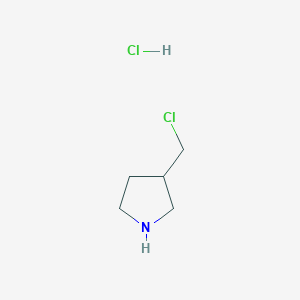
![[1-(3-Chlorobenzoyl)piperidin-3-yl]methanol](/img/structure/B1487601.png)
![4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B1487603.png)
![5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1487604.png)
